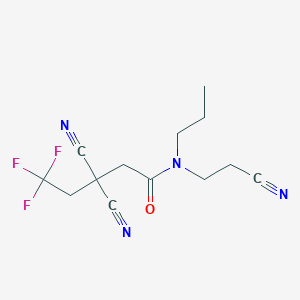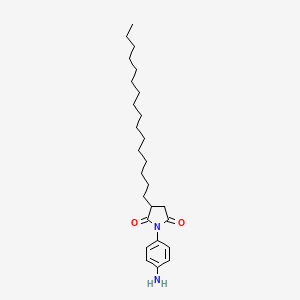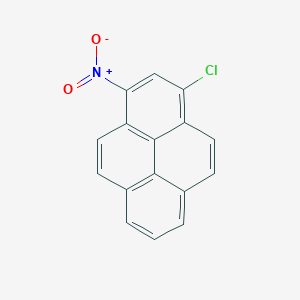![molecular formula C20H16O2 B14182658 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one CAS No. 923026-42-0](/img/structure/B14182658.png)
1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one is an organic compound characterized by its unique structure, which includes both alkyne and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylacetylene and 4-phenylbut-3-yn-2-one.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Ether Formation: The key step involves the formation of an ether linkage through a nucleophilic substitution reaction, where the alkyne group of 4-methylphenylacetylene reacts with the carbonyl group of 4-phenylbut-3-yn-2-one.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and maintain the necessary reaction conditions.
Purification: The product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alkenes or alkanes.
Substitution Products: Various substituted ethers.
Aplicaciones Científicas De Investigación
1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential biological activity and use in drug development.
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Mecanismo De Acción
The mechanism by which 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors, depending on its specific application.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes.
Comparación Con Compuestos Similares
- 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 1,4-Benzenedicarboxaldehyde, 2,5-bis[[3-(4-methylphenyl)-2-propyn-1-yl]oxy]
Uniqueness: 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one is unique due to its combination of alkyne and ether functional groups, which provide distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile modifications and functionalization, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
923026-42-0 |
|---|---|
Fórmula molecular |
C20H16O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
1-[3-(4-methylphenyl)prop-2-ynoxy]-4-phenylbut-3-yn-2-one |
InChI |
InChI=1S/C20H16O2/c1-17-9-11-19(12-10-17)8-5-15-22-16-20(21)14-13-18-6-3-2-4-7-18/h2-4,6-7,9-12H,15-16H2,1H3 |
Clave InChI |
KHAPKKIXXKBCAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CCOCC(=O)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)

![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)
![tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane](/img/structure/B14182620.png)

![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)

![2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B14182657.png)

